molecular formula C16H16N2OS B403637 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 313964-27-1

2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B403637
CAS RN: 313964-27-1
M. Wt: 284.4g/mol
InChI Key: GZQPCIZIEDXNLX-UHFFFAOYSA-N
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Description

2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C16H16N2OS . It is a derivative of benzimidazole, a heterocyclic compound that is widely studied due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole is characterized by a benzimidazole core, which is a fused ring structure consisting of a benzene ring and an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Antimicrobial Properties

  • Antibacterial Activity Against Helicobacter Spp.

    • Derivatives of 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole exhibit selective antibacterial properties against Helicobacter spp. (Kühler et al., 2002).
  • Antimicrobial and Antifungal Activities

    • Some 1H-benzimidazole derivatives, including those related to the compound , demonstrate antimicrobial and antifungal activities, particularly against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

Anticancer Properties

  • Activity Against Cancer Cells
    • Some novel 2-Substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives have shown significant cytotoxicity against colon carcinoma (HCT‐116) and hepatocellular carcinoma (Hep‐G2) cells (Abdel‐Aziz et al., 2009).

Antioxidant Properties

  • Antioxidant Effects on Lipid Peroxidation
    • Benzimidazole derivatives have shown potential as antioxidants, inhibiting lipid peroxidation in rat liver (Kuş et al., 2004).

Other Applications

  • Inhibition of DNA Topoisomerase I

    • Certain 1H-benzimidazole derivatives act as inhibitors of mammalian type I DNA topoisomerase (Alpan et al., 2007).
  • Corrosion Inhibition

    • Benzimidazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments (Yadav et al., 2013).

Future Directions

The future directions for research on 2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .

properties

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)19-10-11-20-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQPCIZIEDXNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Methylphenoxy)ethyl]thio}-1H-benzimidazole

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